2-(2-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide
Description
2-(2-Chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a chloroacetamide derivative characterized by a 2-chlorophenyl group attached to an acetamide backbone, which is further substituted with a 2-(thiophen-3-yl)ethyl moiety. Its structural uniqueness lies in the combination of a chlorinated aromatic ring and a thiophene-containing ethyl chain, which may influence its electronic properties, solubility, and binding affinity .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c15-13-4-2-1-3-12(13)9-14(17)16-7-5-11-6-8-18-10-11/h1-4,6,8,10H,5,7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMLRJEAGGPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCC2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(thiophen-3-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and thiophene groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and number of chlorine atoms on the phenyl ring significantly alter physicochemical and biological properties:
- The thiazole group introduces hydrogen-bonding capacity, differing from the thiophene-ethyl chain in the target compound .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide (): The trifluoromethyl group on benzothiazole increases electron-withdrawing effects, which may enhance metabolic stability compared to the thiophene-ethyl group .
Heterocyclic Moieties
The nature of the heterocyclic substituent dictates molecular interactions:
- 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide (): Contains a 2-chlorobenzoyl-thiophene system with an ethyl group, enhancing hydrophobic interactions. This compound is an intermediate in etizolam (a hypnotic drug) synthesis, highlighting the pharmacological relevance of thiophene-acetamide hybrids .
- 2-(2-Chlorophenyl)-N-[(3-methoxytetrahydro-3-thiophenyl)methyl]acetamide (): Features a methoxy-tetrahydrothiophene ring, which reduces aromaticity and increases conformational flexibility compared to the unsaturated thiophene in the target compound .
Table 1: Structural Comparison of Key Analogues
Biological Activity
2-(2-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a chlorophenyl group and a thiophene moiety. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out at room temperature to ensure complete conversion. This synthetic route can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various derivatives related to this compound. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined against several pathogens. For instance, compounds derived from similar structures showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 µg/mL .
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Derivative A | 0.22 | 0.25 |
| Derivative B | 0.30 | 0.35 |
Furthermore, these compounds exhibited strong antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that certain derivatives reduced the viability of cancer cell lines such as A549 (lung cancer) and U-373 MG (glioblastoma). The most active compounds induced a reduction in cell viability by up to 66% at specific concentrations .
| Cell Line | Compound | Viability Reduction (%) |
|---|---|---|
| A549 | Compound X | 66 |
| U-373 MG | Compound Y | 50 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl and thiophene groups likely enhances binding affinity and selectivity towards these targets, influencing cellular pathways related to growth and proliferation .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties, several derivatives were tested against clinical isolates of bacteria. The results indicated that modifications on the thiophene ring significantly affected antimicrobial potency, with some derivatives showing enhanced activity compared to traditional antibiotics .
- Anticancer Screening : An experimental study assessed the anticancer effects of the compound on glioblastoma cells, demonstrating that treatment with specific analogs resulted in increased apoptosis markers and decreased cell proliferation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
